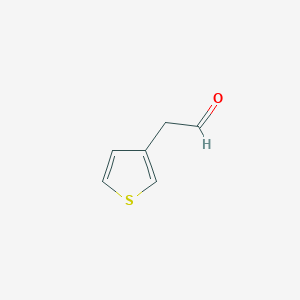

3-Thiopheneacetaldehyde

Descripción

Contextual Significance of Thiophene (B33073) Heterocycles in Modern Organic Synthesis

Thiophene and its derivatives are cornerstones in modern organic synthesis due to their versatile chemical properties and wide-ranging applications. nih.gov These five-membered aromatic rings containing a sulfur atom are considered privileged pharmacophores in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. nih.gov Thiophene derivatives have been integral to the development of numerous pharmaceuticals, including anti-inflammatory drugs, anticancer agents, and antibiotics. researchgate.netnih.gov

Beyond pharmaceuticals, thiophene-based molecules are crucial in materials science. They are key building blocks for conducting polymers, such as polythiophenes, which are utilized in organic electronics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govacs.org The ability of the thiophene ring to be readily functionalized allows for the fine-tuning of the electronic and physical properties of these materials. tandfonline.comrsc.org

Historical Development and Evolution of Thiophenealdehyde Chemistry

The chemistry of thiophene dates back to its discovery in the late 19th century as a contaminant in benzene (B151609). Since then, the synthesis and reactivity of thiophene derivatives have been a subject of intense study. The development of methods to introduce functional groups onto the thiophene ring has been a major focus.

Thiophene aldehydes, in particular, are valuable synthetic intermediates. The Vilsmeier-Haack reaction is a classical method for the formylation of thiophene to produce thiophenecarboxaldehydes. wikipedia.org Over the years, a variety of synthetic strategies have been developed to access substituted thiophene aldehydes, including metal-catalyzed cross-coupling reactions like the Suzuki coupling, which allows for the introduction of aryl groups. rasayanjournal.co.in The homologation of thiophenecarboxaldehydes to their corresponding acetaldehyde (B116499) derivatives represents a further evolution in this field, providing access to building blocks with a different reactivity profile. mcmaster.ca

Current Research Frontiers and Challenges in 3-Thiopheneacetaldehyde Chemistry

Current research on thiopheneacetaldehydes and related compounds is focused on several key areas. A major frontier is the development of more efficient and selective synthetic methods. While general methods for aldehyde synthesis exist, their application to specific substrates like this compound can be challenging. organic-chemistry.orguhamka.ac.id A novel one-pot procedure for synthesizing thiophene aldehydes from cyclopropyl (B3062369) ethanol (B145695) derivatives has been reported, showcasing the ongoing innovation in this area. rsc.org

A significant challenge in working with thiopheneacetaldehydes is their potential instability and the difficulty in controlling their reactivity, particularly the aldehyde functional group which can be prone to oxidation or polymerization. a2bchem.com Overcoming the difficulty of polymerizing thiophene-aldehyde has been addressed by synthesizing a trimer where the thiophene-aldehyde is enclosed between two polymerizable EDOT (3,4-ethylenedioxythiophene) groups. nih.govacs.org

Academic Research Scope and Objectives for this compound

The academic research scope for this compound is broad, with objectives aimed at filling the knowledge gaps that currently exist for this specific compound. Key research objectives include:

Development of Novel Synthetic Routes: To design and optimize efficient, high-yielding, and regioselective synthetic pathways to this compound, potentially through the homologation of 3-thiophenecarboxaldehyde (B150965) or the controlled oxidation of 2-(thiophen-3-yl)ethanol. mcmaster.ca

Exploration of Reactivity: To systematically investigate the reactivity of the aldehyde and the methylene (B1212753) group in this compound, including its participation in condensation, oxidation, reduction, and cycloaddition reactions. a2bchem.com

Synthesis of Novel Derivatives: To utilize this compound as a versatile building block for the synthesis of a library of new thiophene-containing compounds, such as Schiff bases, esters, amides, and more complex heterocyclic systems. tandfonline.com

Investigation of Biological Activity: To screen newly synthesized derivatives of this compound for potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, building on the known bioactivity of the broader thiophene class. researchgate.netnih.govontosight.ai

Application in Materials Science: To explore the potential of this compound and its polymers in the development of novel functional materials with tailored electronic and optical properties for applications in organic electronics. nih.govacs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 114633-95-3 | a2bchem.com |

| Molecular Formula | C₆H₆OS | a2bchem.com |

| Molecular Weight | 126.18 g/mol | a2bchem.com |

Table 2: Properties of Related Thiophene Aldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point |

| 2-Thiopheneacetaldehyde | 15022-15-8 | C₆H₆OS | 126.17 g/mol | Not readily available |

| 3-Thiophenecarboxaldehyde | 498-62-4 | C₅H₄OS | 112.15 g/mol | 198 °C |

| 2-Thiophenecarboxaldehyde | 98-03-3 | C₅H₄OS | 112.15 g/mol | 198 °C |

Data for related compounds is provided for comparative purposes. wikipedia.orga2bchem.comnih.govnist.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-thiophen-3-ylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-3-1-6-2-4-8-5-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCMNYDVHYXJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60556437 | |

| Record name | (Thiophen-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114633-95-3 | |

| Record name | (Thiophen-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60556437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thiopheneacetaldehyde and Its Precursors

Strategies for Carbonyl Group Introduction at the 3-Position of the Thiophene (B33073) Ring

A common approach to synthesizing precursors for 3-thiopheneacetaldehyde involves the introduction of a carbonyl group onto a pre-existing 3-substituted thiophene ring. This can be achieved through electrophilic substitution reactions or by directed metalation, which offer regiochemical control.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.com The reaction employs a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. chemistrysteps.com

For 3-substituted thiophenes, the regioselectivity of the Vilsmeier-Haack formylation is highly dependent on the electronic and steric nature of the substituent at the 3-position, as well as the steric bulk of the Vilsmeier reagent itself. Electron-donating groups at the 3-position activate the thiophene ring towards electrophilic substitution, primarily at the 2- and 5-positions. The regiochemical outcome is a result of the interplay between the directing effect of the substituent and steric hindrance.

Generally, with a small Vilsmeier reagent (e.g., from DMF/POCl₃), formylation of 3-alkylthiophenes tends to favor the 2-position. However, as the steric bulk of the 3-substituent or the Vilsmeier reagent increases, formylation at the less hindered 5-position becomes more competitive.

Table 1: Regioselectivity of Vilsmeier-Haack Formylation on 3-Substituted Thiophenes

| 3-Substituent | Vilsmeier Reagent | Major Product (Position of Formylation) | Minor Product (Position of Formylation) | Reference |

| -CH₃ | DMF/POCl₃ | 2-formyl | 5-formyl | |

| -CH(CH₃)₂ | DMF/POCl₃ | 5-formyl | 2-formyl | |

| -C(CH₃)₃ | DMF/POCl₃ | 5-formyl | 2-formyl | |

| -OCH₃ | DMF/POCl₃ | 2-formyl | - |

This table is illustrative and based on general principles of electrophilic aromatic substitution on thiophenes.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. researchgate.net The resulting aryllithium species can then be quenched with an electrophile, such as DMF, to introduce a formyl group with high regioselectivity. nih.gov

In the context of 3-substituted thiophenes, a suitable directing group at the 3-position can direct lithiation exclusively to the 2-position. This is due to the ability of the DMG to coordinate with the lithium cation of the organolithium reagent, bringing the base in close proximity to the C-2 proton. Subsequent reaction with a formylating agent like DMF yields the 3-substituted-2-formylthiophene. This method offers a high degree of regiochemical control that is often difficult to achieve with classical electrophilic substitution reactions.

Common directing groups include amides, carbamates, and sulfoxides. The choice of organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium) and reaction conditions (temperature, solvent) are crucial for the success of the directed metalation.

Table 2: Directed Metalation and Formylation of 3-Substituted Thiophenes

| 3-Substituent (DMG) | Organolithium Reagent | Electrophile | Product | Reference |

| -CONH₂ | n-BuLi | DMF | 3-Carboxamido-2-formylthiophene | nih.gov |

| -OCONEt₂ | sec-BuLi/TMEDA | DMF | 3-(Diethylcarbamoyloxy)-2-formylthiophene | |

| -SO₂N(i-Pr)₂ | n-BuLi | DMF | 3-(N,N-Diisopropylsulfamoyl)-2-formylthiophene |

This table provides representative examples of the directed metalation strategy.

Functional Group Interconversions Leading to the Acetylaldehyde Moiety

An alternative and often more direct route to this compound involves the synthesis of a precursor that already contains the two-carbon side chain at the 3-position. The target aldehyde is then obtained through functional group interconversions. A key precursor in this approach is 3-thiopheneacetic acid or its derivatives.

This two-step sequence involves the reduction of a 3-thiopheneacetic acid derivative, typically an ester, to the corresponding primary alcohol, 3-thiopheneethanol (B104103). This alcohol is then oxidized to afford the desired this compound.

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. For the conversion of 3-thiopheneacetic acid esters, such as ethyl 3-thiopheneacetate, to 3-thiopheneethanol, strong reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. doubtnut.commasterorganicchemistry.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The ester is added to a solution of LiAlH₄, and upon completion of the reaction, the excess hydride is quenched, followed by an aqueous workup to liberate the alcohol.

Alternatively, catalytic hydrogenation can be employed for the reduction of esters, although this often requires more forcing conditions (high pressure and temperature) and specific catalysts. researchgate.netnih.gov

Table 3: Reduction of Ethyl 3-Thiopheneacetate to 3-Thiopheneethanol

| Reducing Agent | Solvent | Temperature | Yield | Reference |

| LiAlH₄ | Diethyl ether | Reflux | High | doubtnut.commasterorganicchemistry.com |

| NaBH₄/LiCl | THF | Reflux | Moderate to Good | |

| H₂ (high pressure) | Ethanol (B145695) | High | Variable | nih.gov |

This table summarizes common methods for the reduction of ethyl 3-thiopheneacetate.

The oxidation of primary alcohols to aldehydes requires the use of mild and selective oxidizing agents to prevent over-oxidation to the corresponding carboxylic acid. libretexts.org Several reagents are well-suited for the conversion of 3-thiopheneethanol to this compound.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a mild and efficient method for the oxidation of primary alcohols to aldehydes. wikipedia.orgwikipedia.org The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature and offers the advantages of high yields, short reaction times, and a simple workup. wikipedia.orgwikipedia.org

Another widely used method is the Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base such as triethylamine. organic-chemistry.orgwikipedia.org This procedure is performed at low temperatures (typically -78 °C) and is known for its high chemoselectivity and tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.org

Pyridinium chlorochromate (PCC) is another classic reagent for the oxidation of primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com It is a milder alternative to other chromium-based oxidants and is typically used in dichloromethane. libretexts.orgmasterorganicchemistry.com

Table 4: Oxidation of 3-Thiopheneethanol to this compound

| Oxidizing Agent | Solvent | Temperature | Key Features | Reference |

| Dess-Martin periodinane (DMP) | CH₂Cl₂ | Room Temperature | Mild, high yielding, simple workup | wikipedia.orgwikipedia.org |

| DMSO, (COCl)₂, Et₃N (Swern) | CH₂Cl₂ | -78 °C to Room Temperature | Mild, high chemoselectivity | organic-chemistry.orgwikipedia.org |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | Room Temperature | Milder than other Cr(VI) reagents | libretexts.orgmasterorganicchemistry.com |

This table presents common and effective methods for the selective oxidation of 3-thiopheneethanol.

Transformation from Halogenated Thiophene Derivatives (e.g., 3-Halomethylthiophenes)

One common strategy for the synthesis of this compound involves the use of halogenated thiophene derivatives as starting materials. For instance, 3-(bromomethyl)thiophene (B1268036) can serve as a precursor. A two-step sequence is typically employed, beginning with the conversion of the bromomethyl group to a nitrile, forming 3-thiopheneacetonitrile. This intermediate can then be reduced to the desired aldehyde.

A typical procedure involves the reaction of 3-(bromomethyl)thiophene with a cyanide salt, such as sodium cyanide, in a suitable solvent to yield 3-thiopheneacetonitrile. Subsequent reduction of the nitrile to the aldehyde can be achieved using various reducing agents. One effective method is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reagent is known for its ability to selectively reduce nitriles to aldehydes without over-reduction to the corresponding amine.

| Step | Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|---|

| 1. Cyanation | 3-(Bromomethyl)thiophene | Sodium Cyanide (NaCN) | 3-Thiopheneacetonitrile | Aprotic polar solvent (e.g., DMSO), room temperature |

| 2. Reduction | 3-Thiopheneacetonitrile | Diisobutylaluminium Hydride (DIBAL-H) | This compound | Anhydrous non-polar solvent (e.g., toluene), low temperature (-78 °C) |

Darzens Condensation Reactions Involving Thiophene Aldehydes and Subsequent Rearrangements to Thiopheneacetaldehydes

The Darzens condensation is a classic method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound with an α-haloester in the presence of a base. organic-chemistry.orgwikipedia.org This reaction can be adapted for the synthesis of this compound, starting from 3-thiophenecarboxaldehyde (B150965). thieme-connect.denih.gov

In this approach, 3-thiophenecarboxaldehyde is reacted with an α-haloester, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide. This condensation reaction yields an ethyl 3-(thiophen-3-yl)glycidate. The resulting glycidic ester can then undergo hydrolysis and decarboxylation to furnish the desired this compound. organic-chemistry.orgwikipedia.org This rearrangement upon decarboxylation is a key step in lengthening the carbon chain of the aldehyde by one carbon. thieme-connect.de

Decarboxylation of Thienylglyoxylic Acids for Aldehyde Formation

The decarboxylation of α-keto acids provides a direct route to aldehydes. In the context of this compound synthesis, this would involve the preparation and subsequent decarboxylation of a 3-thienylglyoxylic acid. While the decarboxylation of various heteroaromatic carboxylic acids has been reported, specific conditions for 3-thienylglyoxylic acid are crucial for a successful transformation. organic-chemistry.orggoogle.comnih.gov

The synthesis of the precursor, 3-thienylglyoxylic acid, can be achieved through various methods, such as the oxidation of a suitable precursor like 3-acetylthiophene. Once obtained, the decarboxylation can be induced thermally or through the use of catalysts. For some heteroaromatic carboxylic acids, heating in a high-boiling solvent, sometimes with the addition of a copper catalyst, can facilitate the loss of carbon dioxide to yield the corresponding aldehyde. google.com

Ring Closure Reactions Utilizing Aldehyde Precursors (e.g., mercaptoacetaldehyde)

Instead of functionalizing a pre-existing thiophene ring, it is also possible to construct the thiophene ring itself in a manner that leads to the desired 3-substituted product. One such approach involves a ring-closure reaction using mercaptoacetaldehyde (B1617137) as a key building block.

A notable example is a process where mercaptoacetaldehyde is reacted with acrolein. This reaction forms 2,5-dihydrothiophene-3-carboxaldehyde, which exists in equilibrium with 4-hydroxy-tetrahydrothiophene-3-carboxaldehyde. This intermediate can then be converted to 3-thienylacetonitrile, a direct precursor to this compound, by reaction with a cyanide source followed by an elimination step. google.com This method builds the thiophene ring and sets up the necessary functionality for conversion to the target aldehyde.

Another relevant ring-closure methodology is the Gewald reaction, which is a multicomponent reaction that typically yields 2-aminothiophenes. wikipedia.orgmdpi.comnih.govorganic-chemistry.org While the classic Gewald reaction does not directly produce this compound, variations of this reaction, by carefully choosing the starting materials, can lead to differently substituted thiophenes. The flexibility of this reaction makes it a powerful tool for the synthesis of a wide range of thiophene derivatives. wikipedia.orgmdpi.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable chemical processes. This has led to the exploration of green chemistry approaches for the synthesis of thiophene derivatives, including this compound.

Catalytic Systems for Sustainable and Efficient Production

The use of efficient catalytic systems is a cornerstone of green chemistry, as it can lead to higher yields, reduced reaction times, and lower energy consumption. For the synthesis of thiophene derivatives, various catalytic systems have been investigated.

Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for the formation of carbon-carbon bonds in the synthesis of functionalized thiophenes. nih.govrsc.org Research has focused on developing highly active and selective palladium catalysts that can be used at low loadings and are recyclable. Furthermore, metal-free catalytic systems are also being explored to avoid the use of potentially toxic and expensive heavy metals. nih.gov The development of catalytic asymmetric methods is also a key area of research for producing enantiomerically pure thiophene derivatives. nih.govrsc.org

| Catalyst Type | Reaction | Advantages |

|---|---|---|

| Palladium-based catalysts | Cross-coupling reactions | High efficiency and selectivity in C-C bond formation. nih.govrsc.org |

| Metal-free catalysts | Various thiophene syntheses | Avoids heavy metal contamination and associated costs. nih.gov |

| Chiral Brønsted acids/bases | Asymmetric synthesis | Enables the production of specific stereoisomers. nih.govrsc.org |

Solvent Minimization and Alternative Media Strategies

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental impact of chemical processes. Green chemistry seeks to minimize or replace these solvents with more benign alternatives.

Ionic Liquids (ILs) have emerged as promising alternative reaction media for the synthesis of thiophene derivatives. mdpi.comacs.orgdcu.ieresearchgate.net These are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. The use of ionic liquids can facilitate product separation and catalyst recycling. mdpi.comresearchgate.net For instance, imidazolium-based ionic liquids have been shown to be effective solvents for the extraction and synthesis of thiophene compounds. acs.orgnih.gov

Deep Eutectic Solvents (DESs) are another class of green solvents that are gaining attention. rsc.orgresearchgate.netmdpi.com DESs are mixtures of two or more components that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive to prepare. Choline chloride-based deep eutectic solvents, for example, have been successfully employed in the synthesis of thiophenes. researchgate.netmdpi.com The use of natural deep eutectic solvents (NADESs) further enhances the green credentials of these systems. acs.org

| Solvent Type | Examples | Key Advantages |

|---|---|---|

| Ionic Liquids (ILs) | Imidazolium-based salts | Low volatility, high thermal stability, recyclability. mdpi.comacs.orgdcu.ieresearchgate.netnih.gov |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea, Choline chloride/glycerol | Biodegradable, low toxicity, low cost. rsc.orgresearchgate.netmdpi.com |

| Natural Deep Eutectic Solvents (NADESs) | Betaine (B1666868)/levulinic acid | Derived from natural sources, enhancing sustainability. acs.org |

Chemical Reactivity and Mechanistic Investigations of 3 Thiopheneacetaldehyde

Carbonyl Group Reactivity: Nucleophilic Additions and Condensations

The carbonyl group in 3-Thiopheneacetaldehyde is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a wide array of nucleophilic addition and condensation reactions.

The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which, after deprotonation, yields a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. A second molecule of alcohol then attacks this carbocation, and a final deprotonation step yields the stable acetal (B89532) product. youtube.com To drive the equilibrium towards the acetal, water is typically removed from the reaction mixture. youtube.com

Similarly, reaction with diols like ethylene (B1197577) glycol will produce cyclic acetals, while reaction with thiols under acidic conditions or in the presence of Lewis acids will yield thioacetals. organic-chemistry.orgyoutube.com

Table 1: Examples of Acetal and Thioacetal Formation from an Aldehyde

| Aldehyde Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol (B129727) (excess) | H⁺ (e.g., H₂SO₄) | 3-(2,2-dimethoxyethyl)thiophene |

| This compound | Ethylene Glycol | H⁺ (e.g., TsOH) | 2-(thiophen-3-ylmethyl)-1,3-dioxolane |

This compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. who.int This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. who.intnih.gov

The mechanism involves the amine's nitrogen atom attacking the electrophilic carbonyl carbon. A proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine intermediate. youtube.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water is driven by the formation of a carbon-nitrogen double bond, yielding the protonated imine, which is then deprotonated to give the final Schiff base product. youtube.com The reaction's rate is pH-dependent, often optimal near a pH of 5. nuph.edu.ua

Table 2: Schiff Base Formation with Various Primary Amines

| Aldehyde Reactant | Amine Reactant | Product (Imine) |

|---|---|---|

| This compound | Aniline | N-benzylidene-2-(thiophen-3-yl)ethanamine |

| This compound | Ethylamine | N-ethyl-2-(thiophen-3-yl)ethanimine |

As an aldehyde possessing α-hydrogens (on the methylene (B1212753) bridge), this compound can participate in aldol (B89426) condensation reactions, either as an enolate component or as an electrophilic carbonyl component. However, a more synthetically useful reaction is the Knoevenagel condensation. wikipedia.org

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is generated from an active methylene compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z and Z'). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

The mechanism starts with the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct. This adduct typically undergoes spontaneous dehydration (elimination of water), driven by the formation of a conjugated system, to yield the final α,β-unsaturated product. sigmaaldrich.com

Table 3: Common Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Electron-Withdrawing Groups (Z, Z') |

|---|---|

| Diethyl malonate | -COOEt, -COOEt |

| Ethyl acetoacetate | -COCH₃, -COOEt |

| Malononitrile | -CN, -CN |

| Cyanoacetic acid | -CN, -COOH |

Olefination reactions provide a powerful method for converting the carbonyl group of this compound into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most important methods for this transformation.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is prepared by treating a phosphonium (B103445) salt with a strong base. wikipedia.orglibretexts.org The ylide's nucleophilic carbon attacks the aldehyde's carbonyl carbon to form a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is the driving force for the reaction. organic-chemistry.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.orgnrochemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig reagents. wikipedia.org The HWE reaction mechanism is similar, proceeding through nucleophilic addition and elimination. A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating easier product purification. organic-chemistry.org The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org

Table 4: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphorus Ylide (from Phosphonium Salt) | Phosphonate Carbanion (from Phosphonate Ester) |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easy removal) |

| Stereoselectivity | (Z)-alkene with non-stabilized ylides; (E)-alkene with stabilized ylides | Predominantly (E)-alkene |

The carbonyl group of an aldehyde can, in principle, participate as a dienophile in hetero-Diels-Alder ([4+2] cycloaddition) reactions. In such a reaction, the C=O double bond of this compound would react with a conjugated diene. However, the carbonyl group of a simple aldehyde is a relatively poor dienophile. These reactions often require activation of the aldehyde with a Lewis acid or the use of highly reactive, electron-rich dienes. The reaction would lead to the formation of a dihydropyran ring system. Due to the non-conjugated nature of the aldehyde in this compound, its participation in such reactions would be governed by the general reactivity principles of aliphatic aldehydes rather than any electronic effects from the thiophene (B33073) ring.

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group of this compound is readily susceptible to both oxidation and reduction, yielding a carboxylic acid or a primary alcohol, respectively.

Oxidation: this compound can be oxidized to 3-thiopheneacetic acid using a variety of oxidizing agents. Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can achieve this transformation effectively. For substrates sensitive to harsh conditions, milder reagents are preferred. A common mild oxidant for aldehydes is Tollens' reagent (diamminesilver(I) complex, [Ag(NH₃)₂]⁺), which selectively oxidizes the aldehyde and produces a silver mirror, a classic qualitative test.

Reduction: The reduction of this compound to its corresponding primary alcohol, 3-thiopheneethanol (B104103), is a common and straightforward transformation. patsnap.com This can be accomplished using various hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that is highly effective for reducing aldehydes and ketones in the presence of less reactive functional groups like esters. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Ni, Pd, or Pt) is another effective method for this reduction.

Table 5: Common Reagents for the Oxidation and Reduction of Aldehydes

| Transformation | Reagent Class | Specific Examples | Product from this compound |

|---|---|---|---|

| Oxidation | Strong Oxidants | KMnO₄, H₂CrO₄ (Jones reagent) | 3-Thiopheneacetic acid |

| Mild Oxidants | Tollens' Reagent (Ag₂O, NH₄OH), NaOCl (in TEMPO-catalyzed systems) | 3-Thiopheneacetic acid | |

| Reduction | Hydride Reagents | NaBH₄, LiAlH₄ | 3-Thiopheneethanol |

Selective Oxidation to 3-Thiopheneacetic Acid

The selective oxidation of this compound to 3-thiopheneacetic acid is a fundamental transformation in organic synthesis, yielding a valuable precursor for various applications, including the development of functionalized polythiophenes. wikipedia.orgsigmaaldrich.com This conversion involves the careful choice of oxidizing agents to prevent over-oxidation or unwanted side reactions on the thiophene ring.

Common reagents and conditions for this type of aldehyde-to-carboxylic acid transformation include:

Jones Oxidation: Utilizing chromium trioxide in a mixture of sulfuric acid and acetone.

Tollens' Reagent: A mild oxidizing agent, silver oxide in ammonia, which is particularly useful for aldehydes.

Potassium Permanganate (KMnO4): Under controlled pH and temperature to ensure selectivity.

Sodium Chlorite (NaClO2): Often used with a chlorine scavenger like 2-methyl-2-butene (B146552) to prevent chlorination of the aromatic ring.

The resulting product, 3-thiopheneacetic acid, is a white solid with a melting point of 79–80 °C. wikipedia.org It serves as a key intermediate in the synthesis of more complex molecules and materials. sigmaaldrich.com

Selective Reduction to 3-Thiopheneethanol

The selective reduction of the aldehyde group in this compound to a primary alcohol, 3-thiopheneethanol, requires mild reducing agents to avoid reduction of the thiophene ring. This transformation is crucial for synthesizing derivatives with altered polarity and reactivity.

Key methodologies for this selective reduction include:

Sodium Borohydride (NaBH4): A common and mild reducing agent that is highly selective for aldehydes and ketones over other functional groups. It is typically used in alcoholic solvents like methanol or ethanol (B145695).

Lithium Aluminum Hydride (LiAlH4): A more powerful reducing agent that must be used with caution to prevent undesired reactions. It is typically employed in anhydrous ethereal solvents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The reaction conditions (pressure, temperature, and catalyst choice) must be carefully controlled to ensure the selective reduction of the aldehyde without affecting the aromatic thiophene ring.

The successful synthesis of 3-thiopheneethanol provides a building block for esters, ethers, and other derivatives used in various chemical industries.

Disproportionation Reactions (e.g., Tishchenko Reaction, Cannizzaro Reaction)

This compound, depending on the presence or absence of α-hydrogens and the reaction conditions, can undergo disproportionation reactions where one molecule is oxidized and another is reduced.

Tishchenko Reaction: This reaction involves the disproportionation of an aldehyde in the presence of an alkoxide catalyst, typically an aluminum alkoxide, to form an ester. organic-chemistry.orgpw.live For this compound, the Tishchenko reaction would yield 2-(thiophen-3-yl)ethyl 2-(thiophen-3-yl)acetate. The generally accepted mechanism involves the coordination of the aldehyde to the Lewis acidic alkoxide, followed by a hydride transfer from a hemiacetal intermediate. organic-chemistry.orgnih.gov

Cannizzaro Reaction: The Cannizzaro reaction is a redox disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without an α-hydrogen) in the presence of a strong base. allen.inlibretexts.org Since this compound possesses α-hydrogens, it would typically undergo an aldol condensation under strongly basic conditions rather than a Cannizzaro reaction. libretexts.org However, under specific conditions or with modified substrates lacking α-hydrogens, a Cannizzaro-type reaction could theoretically occur, yielding 3-thiopheneethanol and the corresponding carboxylate salt. The mechanism involves a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule. allen.in

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring (influence of the acetaldehyde (B116499) group)

The acetaldehyde group significantly influences the reactivity and regioselectivity of substitution reactions on the thiophene ring.

Electrophilic Aromatic Substitution: The acetaldehyde group is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. vanderbilt.edu This deactivation occurs because the group withdraws electron density from the ring, making it less nucleophilic. vanderbilt.edu The directing effect of the acetaldehyde group at the 3-position is complex. Generally, electron-withdrawing groups on a benzene (B151609) ring are meta-directing. researchgate.net On the thiophene ring, substitution is typically favored at the C5 position, which is para-like to the C2 position and meta-like to the C3 substituent. Attack at the C2 position (ortho-like) is also possible. The precise outcome depends on the specific electrophile and reaction conditions. Protonation of the carbonyl group can further enhance its electron-acceptor capacity, potentially influencing the substitution pattern. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring for nucleophilic aromatic substitution (SNAr). wikipedia.org The acetaldehyde group, being moderately electron-withdrawing, may not be sufficient on its own to facilitate SNAr on the thiophene ring. Typically, SNAr reactions on thiophenes require more potent activating groups, such as a nitro group, positioned ortho or para to a good leaving group. nih.govnih.gov The reaction proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate. nih.govresearchgate.net

Stereoselective Transformations Involving this compound

This compound can serve as a substrate in stereoselective reactions, which are crucial for the synthesis of chiral molecules with specific biological or material properties. masterorganicchemistry.com

Asymmetric Reduction: The aldehyde can be reduced to the corresponding alcohol, 3-thiopheneethanol, using chiral reducing agents or catalysts. This process can produce one enantiomer of the alcohol in excess over the other.

Asymmetric Aldol Reactions: As an enolizable aldehyde, this compound can participate in asymmetric aldol reactions, reacting with another carbonyl compound in the presence of a chiral catalyst to form chiral β-hydroxy carbonyl compounds.

Asymmetric Alkynylation: The addition of terminal alkynes to the aldehyde can be catalyzed by chiral complexes to produce enantiomerically enriched propargylic alcohols. nih.gov

These transformations are vital in medicinal chemistry and materials science, where the specific stereochemistry of a molecule can determine its function. beilstein-journals.orgnih.gov

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms involving thiophene derivatives. researchgate.netrsc.org These theoretical studies provide insights into transition state structures, reaction energy barriers, and the electronic effects of substituents, which are often difficult to obtain through experimental methods alone.

DFT calculations are widely used to investigate the reaction pathways of thiophene compounds. rsc.orgresearchgate.net For reactions involving this compound, DFT can be employed to:

Model Reaction Intermediates and Transition States: By calculating the geometries and energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed.

Analyze Substituent Effects: DFT studies can quantify the electronic influence of the acetaldehyde group on the reactivity of the thiophene ring in both electrophilic and nucleophilic substitution reactions. nih.gov This can help predict the regioselectivity of these reactions. researchgate.net

Elucidate Catalytic Cycles: For catalyzed reactions, such as the Tishchenko reaction or asymmetric transformations, DFT can model the interaction of the substrate with the catalyst, helping to explain the origin of catalysis and stereoselectivity. researchgate.net

For instance, in the study of nucleophilic aromatic substitution on thiophenes, DFT calculations have been used to investigate the stepwise pathway, confirming the formation of a zwitterionic intermediate and the role of the nucleophile in facilitating the departure of the leaving group. nih.gov Such computational insights are crucial for the rational design of new synthetic methods and for optimizing existing ones.

Quantum Chemical Calculations of Transition States and Energetics

The study of reaction mechanisms and energetics for this compound would heavily rely on quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method. Specifically, hybrid functionals like B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)), are standard for optimizing the geometries of reactants, products, and, crucially, transition states.

Theoretical Framework for Energetic Studies:

A computational investigation would typically involve locating the transition state structures for various potential reactions of this compound, such as nucleophilic additions to the aldehyde group or reactions involving the thiophene ring. For each identified transition state, a frequency calculation is performed to confirm it as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency.

Illustrative Data from Computational Studies on Related Thiophene Compounds:

While specific data for this compound is not available, studies on similar molecules like thiophene-2-carbohydrazide (B147627) and various thiophene sulfonamide derivatives consistently employ these DFT methods to elucidate their structural and electronic properties. semanticscholar.org For instance, in a study on thiophene sulfonamide derivatives, DFT calculations were used to determine geometric parameters and simulate vibrational spectra, showing good agreement with experimental data. semanticscholar.org Such studies underscore the reliability of this theoretical approach.

Below is a hypothetical data table illustrating the kind of results that would be generated from a DFT study on a reaction of this compound, for example, a nucleophilic addition.

| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound + Nucleophile | B3LYP/6-311++G(d,p) | [Calculated Value] | 0.00 |

| Transition State | B3LYP/6-311++G(d,p) | [Calculated Value] | [Calculated Ea] |

| Product | B3LYP/6-311++G(d,p) | [Calculated Value] | [Calculated ΔHrxn] |

Note: The values in this table are placeholders and represent the type of data that would be obtained from actual quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wuxiapptec.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's nucleophilic and electrophilic character.

Predicting Reactivity with FMO:

For this compound, the HOMO would likely be distributed over the electron-rich thiophene ring, indicating its potential to act as a nucleophile in reactions. Conversely, the LUMO is expected to be localized on the acetaldehyde side chain, particularly the carbonyl carbon, which is the primary electrophilic site susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov

Data from FMO Analysis of Thiophene Analogs:

Computational studies on related thiophene derivatives provide insight into the expected FMO properties of this compound. For example, in a study of thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 3.44–4.65 eV, indicating stable compounds. semanticscholar.org Another study on 2-thiophene carboxylic acid thiourea (B124793) derivatives found that substituents could modulate the HOMO-LUMO gap, thereby influencing the reactivity of the molecule. mdpi.com

A hypothetical FMO data table for this compound, based on DFT calculations, would resemble the following:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | [Calculated Value] | Primarily localized on the thiophene ring (π-character) |

| LUMO | [Calculated Value] | Primarily localized on the acetaldehyde moiety (π*-character of C=O) |

| HOMO-LUMO Gap | [Calculated Value] | [Calculated Energy Difference] |

Note: The values in this table are placeholders and represent the type of data that would be obtained from actual quantum chemical calculations.

The visualization of these orbitals would show the electron density distribution, providing a clear picture of the most probable sites for electrophilic and nucleophilic attack. This analysis is fundamental in rationalizing and predicting the outcomes of various chemical reactions involving this compound.

Advanced Synthetic Applications and Material Science Integration of 3 Thiopheneacetaldehyde

3-Thiopheneacetaldehyde as a Key Building Block in Organic Synthesis

This compound serves as a versatile and crucial starting material in the field of organic synthesis, enabling the construction of a wide array of complex molecular architectures. Its bifunctional nature, possessing both a reactive aldehyde group and a thiophene (B33073) ring, allows for diverse chemical transformations. This positions it as a valuable precursor for creating intricate thiophene-based molecules, fused heterocyclic systems, and biologically active compounds with significant potential in medicinal chemistry.

Construction of Complex Thiophene Derivatives and Oligomers

The aldehyde functionality of this compound is a key handle for chain extension and the introduction of further chemical complexity, making it an ideal building block for the synthesis of complex thiophene derivatives and oligomers. These materials are of significant interest due to their electronic and optical properties.

One important class of molecules synthesized from thiophene precursors are oligothiophenes, which have gained prominence as hole-transport materials in organic light-emitting diodes, organic field-effect transistors, and organic photovoltaics scispace.com. The synthesis of such oligomers can be achieved through various cross-coupling reactions where functionalized thiophene monomers are linked together. For instance, the Suzuki cross-coupling reaction is a widely used method for creating C-C bonds between thiophene units, often employing a palladium complex as a catalyst to link a thiophene boronic acid with a halogenated thiophene nih.gov. While not a direct polymerization monomer itself, this compound can be chemically modified to produce the necessary functionalized thiophene precursors for these coupling reactions.

Another approach to constructing complex thiophene-containing systems is through cyclization reactions. For example, the synthesis of terthiophene, a trimer of thiophene, can be accomplished by the cyclization of 1,3-diynes derived from thiophene precursors nih.gov. The aldehyde group of this compound can be transformed into an alkyne, which can then undergo oxidative coupling to form a bis-thienylbutadiyne, a key intermediate for the final cyclization step to yield the terthiophene structure nih.gov.

Furthermore, this compound can be a precursor for creating symmetrically 2,5-diaryl-substituted thiophenes through multi-component reactions like the Sonogashira–Glaser cyclization synthesis scispace.comresearchgate.net. This one-pot reaction is highly effective for producing thienyl-bridged oligophenothiazines, which exhibit interesting electronic properties and have potential applications as redox-switchable molecular wires scispace.comresearchgate.net.

Synthesis of Fused Thienothiophene Scaffolds and Other Heterocyclic Systems

The reactivity of this compound also extends to the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with other rings to create more complex and rigid molecular structures. Thienothiophenes, which consist of two fused thiophene rings, are particularly important building blocks for organic electronics due to their planar structure and electron-rich nature mdpi.com.

The synthesis of the thieno[3,2-b]thiophene (B52689) scaffold, a key isomer of thienothiophene, can be achieved through synthetic routes that involve the cyclization of appropriately substituted thiophene precursors mdpi.comnih.gov. For instance, a common strategy involves the reaction of a 3-substituted thiophene with a reagent that can form the second thiophene ring. This compound can be elaborated into such precursors. For example, the aldehyde can be converted into a thioether which then undergoes intramolecular cyclization to form the fused ring system.

In addition to thienothiophenes, this compound can be a precursor for other fused heterocyclic systems. For example, a one-pot synthesis of fused thienopyridine derivatives has been developed using thiophene carboxaldehydes and glycine (B1666218) esters, catalyzed by ZnO nanoparticles researchgate.net. This methodology demonstrates the utility of thiophene aldehydes in constructing complex nitrogen-containing fused systems with potential biological activity researchgate.net.

Precursor for Bioactive Molecules and Pharmaceutical Intermediates (e.g., thiazole (B1198619) derivatives, sulfonamides)

The thiophene nucleus is a common scaffold in many biologically active compounds and pharmaceutical drugs. This compound, as a reactive precursor, plays a significant role in the synthesis of such molecules, including important classes like thiazole derivatives and sulfonamides.

Thiazole Derivatives: The thiazole ring is a key component in numerous bioactive molecules, including antibiotics and anticancer agents nih.govresearchgate.net. The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring, which involves the reaction of an α-haloketone with a thioamide . This compound can be readily converted to the corresponding α-haloketone, which can then be reacted with a thioamide to construct a thiophene-substituted thiazole derivative. The synthesis of various thiazole derivatives often starts from precursors that can be derived from this compound, highlighting its role as a key intermediate in the production of these medicinally important compounds researchgate.net.

Sulfonamides: Sulfonamides are a well-established class of therapeutic agents with a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties ekb.eg. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine ucl.ac.uk. This compound can be used to synthesize thiophene-containing amines or sulfonyl chlorides. For example, the aldehyde can undergo reductive amination to form a thiophene-containing amine, which can then be reacted with a sulfonyl chloride. Alternatively, the thiophene ring can be functionalized to introduce a sulfonic acid group, which is then converted to a sulfonyl chloride. Recent synthetic methods also allow for the direct synthesis of sulfonamides from thiols and amines through oxidative coupling, bypassing the need for unstable sulfonyl chlorides nih.govsemanticscholar.org.

Functional Monomer for Polymer Chemistry and Materials Science

In the realm of polymer chemistry and materials science, this compound and its derivatives are valuable as functional monomers for the creation of advanced materials with tailored properties. The ability to introduce the thiophene moiety into polymer backbones or as functional groups on material surfaces opens up a wide range of applications in electronics, sensing, and catalysis.

Design and Synthesis of Thiophene-Based Conjugated Polymers (e.g., poly(3-alkylthiophene)s)

Thiophene-based conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs), are among the most studied classes of conducting polymers due to their excellent optoelectronic properties and processability magtech.com.cnresearchgate.net. These polymers are key components in organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) magtech.com.cnresearchgate.net.

While this compound is not directly polymerized, it serves as a crucial starting material for the synthesis of 3-alkylthiophene monomers. The aldehyde group can be converted into an alkyl chain through reactions such as Wittig olefination followed by hydrogenation, or through Grignard addition followed by reduction. The resulting 3-alkylthiophene can then be halogenated to produce the monomer required for polymerization.

Several methods are employed for the synthesis of regioregular P3ATs, which exhibit superior electronic properties compared to their regiorandom counterparts. These methods include:

McCullough Method: Involves the nickel-catalyzed cross-coupling of a 2-bromo-5-lithiated-3-alkylthiophene.

Rieke Method: Utilizes highly reactive Rieke zinc for the polymerization of 2,5-dihalo-3-alkylthiophenes nih.gov.

Grignard Metathesis (GRIM) Polymerization: A living chain-growth polymerization that allows for good control over molecular weight and regioregularity researchgate.netnih.gov.

Suzuki and Stille Coupling: Palladium-catalyzed cross-coupling reactions that are also effective for synthesizing P3ATs magtech.com.cn.

The properties of P3ATs can be fine-tuned by varying the length and structure of the alkyl side chain, which influences the polymer's solubility, morphology, and electronic characteristics nih.gov.

| Polymerization Method | Key Features | Typical Catalyst |

|---|---|---|

| McCullough Method | Produces highly regioregular polymers. | Nickel complexes |

| Rieke Method | Uses highly reactive zinc for polymerization. | - |

| GRIM Polymerization | Living chain-growth, controls molecular weight. | Nickel complexes |

| Suzuki Coupling | Palladium-catalyzed C-C bond formation. | Palladium complexes |

| Stille Coupling | Palladium-catalyzed coupling of organostannanes. | Palladium complexes |

Functionalization of Polymeric and Nanomaterials (e.g., mesoporous silica)

The reactivity of the aldehyde group in this compound makes it an excellent candidate for the functionalization of various materials, including polymers and nanomaterials like mesoporous silica (B1680970). This surface modification can impart new properties to the material, such as the ability to selectively adsorb metal ions or to act as a platform for further chemical reactions.

Mesoporous silica materials, such as MCM-41 and SBA-15, are widely used as supports and adsorbents due to their high surface area, large pore volume, and tunable pore size mdpi.com. The surface of these materials can be functionalized with organic groups through reaction with organosilanes. This compound can be used to create a thiophene-functionalized silane (B1218182), which is then grafted onto the silica surface.

The process of functionalizing silica with thiophene derivatives typically involves the following steps:

Activation of Silica: The silica surface is treated to increase the density of silanol (B1196071) (Si-OH) groups.

Silanization: The activated silica is reacted with a thiophene-containing organosilane. For example, this compound can be reacted with an amino-functionalized silane to form an imine linkage, which can then be reduced to a stable amine linkage.

Characterization: The functionalized material is characterized using techniques such as FTIR spectroscopy, thermogravimetric analysis (TGA), and elemental analysis to confirm the successful grafting of the thiophene groups tandfonline.com.

The resulting thiophene-functionalized mesoporous silica can be used for various applications, including the adsorption of heavy metal ions from aqueous solutions tandfonline.com. The sulfur atom in the thiophene ring acts as a soft donor, showing a high affinity for heavy metal ions. Additionally, these functionalized materials can serve as solid acid catalysts after the oxidation of the thiol groups to sulfonic acid groups researchgate.net.

| Material | Functionalization Strategy | Potential Application |

|---|---|---|

| Mesoporous Silica (MCM-41, SBA-15) | Grafting of thiophene-containing organosilanes. | Adsorption of heavy metals, catalysis. mdpi.comtandfonline.comresearchgate.net |

| Polymeric Surfaces | Surface modification via chemical reactions with the aldehyde group. | Biocompatible coatings, sensor development. |

| Nanoparticles (e.g., Gold, Palladium) | Ligand exchange with thiophene-containing molecules. | Catalysis, sensing. rsc.org |

Applications in Opto-electronic and Electrochromic Devices

While direct polymerization of this compound for opto-electronic and electrochromic applications is not extensively documented in scientific literature, its structural motif is a key component of more complex and stable polymers used in these fields. The aldehyde functional group, while reactive, can present challenges in direct polymerization compared to other thiophene derivatives. Research in this area has largely focused on derivatives that are more readily polymerized to yield stable and efficient materials. This section will explore the applications of closely related polythiophene derivatives and analogous structures, providing insight into the potential roles of materials derived from this compound.

Thiophene-based polymers are cornerstones in the development of organic opto-electronic devices due to their excellent semiconducting and light-emitting properties. These materials are integral to technologies such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the chemical structure of the polymer, which influences its electronic energy levels (HOMO and LUMO), bandgap, and charge carrier mobility.

In the realm of electrochromic devices, which change color in response to an electrical potential, thiophene-based polymers are highly valued for their stability, high contrast ratios, and fast switching speeds. These properties make them suitable for applications like smart windows, displays, and sensors. The color changes in these polymers are a result of reversible redox reactions that alter their electronic structure and, consequently, their absorption of visible light.

Although direct polymerization of this compound is challenging, it can serve as a precursor for the synthesis of conjugated polymers like poly(3-thienylvinylene). Such polymers, with their alternating thiophene and vinylene units, exhibit interesting electrochromic and opto-electronic properties. The vinylene linkage extends the conjugation of the polymer backbone, which typically leads to a smaller bandgap and a red-shift in the absorption spectrum compared to polythiophenes.

The performance of these materials is often evaluated based on several key metrics. For opto-electronic applications, these include charge carrier mobility, on/off ratio in transistors, and power conversion efficiency in solar cells. For electrochromic devices, important parameters are the optical contrast (the difference in transmittance between the colored and bleached states), switching speed (the time taken to switch between states), coloration efficiency (the change in optical density per unit of charge injected), and cycling stability (the ability to withstand numerous switching cycles without degradation).

Below are tables summarizing typical performance data for various polythiophene derivatives used in opto-electronic and electrochromic devices, which can serve as a benchmark for the potential performance of materials derived from this compound.

Table 1: Opto-electronic Properties of Selected Polythiophene Derivatives

| Polymer Derivative | Application | Key Performance Metric | Value |

| Poly(3-hexylthiophene) (P3HT) | Organic Solar Cell | Power Conversion Efficiency | 3-5% |

| Poly(3-hexylthiophene) (P3HT) | Organic Field-Effect Transistor | Hole Mobility | 0.01-0.1 cm²/Vs |

| Thieno[3,2-b]thiophene-based polymers | Organic Field-Effect Transistor | Hole Mobility | >1 cm²/Vs |

Table 2: Electrochromic Properties of Selected Polythiophene Derivatives

| Polymer Derivative | Color Change | Switching Time (Coloring) | Switching Time (Bleaching) | Optical Contrast (%) | Coloration Efficiency (cm²/C) |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Sky Blue to Dark Blue | < 1 s | < 1 s | 50-60 | 150-200 |

| Poly(3-methylthiophene) (PMeT) | Red to Blue | ~1.5 s | ~1.5 s | 40-50 | 100-150 |

| Thieno[3,2-b]thiophene-based polymers | Various (tunable) | 0.3-1.0 s | 0.9-1.5 s | 15-60 | 120-440 bangor.ac.uk |

It is important to note that the properties of these polymers can be finely tuned by modifying their chemical structure, such as by introducing different side chains or by copolymerization with other monomers. This allows for the optimization of materials for specific device applications. While direct data for this compound-based polymers is scarce, the data presented for analogous structures highlights the potential of this class of materials in advanced synthetic applications and material science. Further research into synthetic routes utilizing this compound could unlock new materials with tailored opto-electronic and electrochromic properties.

Future Research Directions and Emerging Paradigms in 3 Thiopheneacetaldehyde Chemistry

Development of Novel Stereoselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. For 3-Thiopheneacetaldehyde, future research will likely concentrate on developing catalytic asymmetric methods to introduce chirality. While specific stereoselective routes for this compound are not yet widely reported, strategies applied to other thiophene (B33073) derivatives offer a clear roadmap.

Key research avenues include:

Catalytic Asymmetric Dearomatization (CADA): This powerful strategy involves the stereoselective disruption of the thiophene ring's aromaticity to create complex, three-dimensional structures. Research into CADA of thiophenes has shown that chiral catalysts can facilitate intramolecular cycloadditions to produce thiophene-dearomatized chiral spirane derivatives with excellent yields and stereoselectivities nih.gov. Adapting this methodology to substrates related to this compound could provide access to novel chiral building blocks.

Atroposelective Synthesis: For more complex derivatives of this compound, the construction of axially chiral biaryl structures is a promising direction. By designing substrates that can undergo atroposelective reactions, such as a 6π-electrocyclization, it is possible to create stable, axially chiral naphthyl-benzothiophene derivatives nih.gov. This approach could be explored for synthesizing unique ligands and materials.

Functionalization of Prochiral Centers: Developing methods to functionalize prochiral centers adjacent to the thiophene ring or on the acetaldehyde (B116499) side chain will be crucial. This could involve asymmetric hydrogenation, aldol (B89426) reactions, or other C-C bond-forming reactions catalyzed by chiral metal complexes or organocatalysts.

The success of these strategies will depend on the careful design of thiophene-containing substrates and the discovery of catalysts capable of high stereocontrol nih.govrsc.org.

Table 1: Potential Stereoselective Strategies for this compound Derivatives

| Strategy | Description | Potential Outcome |

|---|---|---|

| Catalytic Asymmetric Dearomatization (CADA) | Stereoselective dearomatization of the thiophene ring via cycloaddition. | Access to chiral spirocyclic compounds incorporating the thiophene moiety. |

| Atroposelective Synthesis | Creation of axially chiral biaryl compounds through controlled rotation around a C-C single bond. | Synthesis of novel chiral ligands and functional materials. |

| Asymmetric C-H Functionalization | Direct, stereoselective introduction of functional groups at C-H bonds on the thiophene ring. | Efficient synthesis of complex, non-racemic thiophene derivatives. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthesis is increasingly moving towards more sustainable methods that operate under mild conditions. Photocatalysis and electrocatalysis offer green alternatives to traditional chemical transformations. For this compound, these technologies could enable novel reactivity.

Photocatalysis: Thiophene-embedded conjugated microporous polymers have demonstrated excellent activity as heterogeneous photocatalysts for organic transformations, such as the synthesis of benzimidazoles rsc.org. The aldehyde functional group of this compound could be a reactive site for photocatalytic reactions, including couplings, reductions, or additions. Furthermore, thiophene-based covalent triazine frameworks can act as visible-light-driven photocatalysts for reactions like the oxidative coupling of amines, a process where the triazine units are the primary drivers, but thiophene moieties may enhance activity mdpi.com. Research could explore using this compound as a substrate in such systems or incorporating it into new photocatalyst structures. The goal is to leverage light energy to drive reactions that are difficult to achieve through thermal methods, potentially leading to new derivatives with unique properties rsc.orgnih.gov.

Electrocatalysis: Electrochemical methods provide a powerful tool for reductive transformations of thiophene derivatives, offering an alternative to catalytic hydrogenation tandfonline.com. The electrochemical reduction of thiophenes can lead to dihydro- or tetrahydrothiophene (B86538) derivatives, which can then be used in further synthetic steps tandfonline.com. Applying electrocatalytic reduction or oxidation to this compound could provide selective transformations of either the thiophene ring or the aldehyde group, depending on the reaction conditions. This approach avoids stoichiometric chemical reductants or oxidants, aligning with the principles of green chemistry.

Integration with Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry is a powerful technology for improving the efficiency, safety, and scalability of chemical synthesis unipd.it. By performing reactions in micro- or meso-reactors, chemists can achieve better control over parameters like temperature and reaction time, leading to higher yields and purity unipd.it.

For this compound, flow chemistry could be transformative in several areas:

Scalable Production: Adapting the synthesis of this compound or its precursors to a continuous flow process could overcome the limitations of batch production, enabling safer handling of reactive intermediates and easier scale-up.

Novel Transformations: Flow reactors are particularly well-suited for photochemical reactions due to improved light penetration thieme-connect.de. A continuous flow synthesis of thiopyrans, for instance, has been achieved using photochemically generated thioaldehydes thieme-connect.de. This suggests that photochemical modifications of this compound could be efficiently performed in a flow setup.

Telescoped Synthesis: Flow chemistry allows for "telescoped" processes where multiple reaction steps are combined into a single, continuous operation without isolating intermediates rsc.org. This approach has been used to generate libraries of substituted 3-thio-1,2,4-triazoles and could be applied to create diverse derivatives of this compound efficiently rsc.orgnih.gov. Studies on the direct arylation of thiophenes in flow have demonstrated improved yields and productivity compared to batch methods unipd.itresearchgate.net.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Thiophene Derivatives

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Challenging, often requires re-optimization. | Straightforward, by extending run time or using parallel reactors. |

| Heat Transfer | Inefficient, potential for "hot spots". | Highly efficient due to high surface-to-volume ratio. |

| Safety | Higher risk with hazardous reagents or exothermic reactions. | Improved safety due to small reaction volumes. |

| Reaction Time | Often long, includes heating/cooling cycles. | Significantly shorter residence times. |

| Productivity | Lower space-time yields. | Higher space-time yields and productivity. thieme-connect.de |

Application in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design of complex chemical systems from smaller molecular components held together by non-covalent interactions nih.gov. This compound is a promising candidate as a building block in this field.

Molecular Scaffolding: The thiophene ring can participate in π-π stacking interactions, while the aldehyde group can form reversible covalent bonds (e.g., imines or acetals) or engage in hydrogen bonding. This combination of functionalities makes this compound a versatile synthon for creating self-assembling systems.

Functional Materials: Thiophene-based dendrimers have been shown to self-organize on surfaces, forming structures like nanowires and 2-D crystals uh.edu. By incorporating this compound into larger, programmed molecules, it may be possible to direct their assembly into ordered nanostructures with interesting electronic or optical properties. The self-assembly process is guided by a delicate balance of molecule-molecule and molecule-substrate interactions uh.edu.

Dynamic Systems: The reversible nature of the bonds used in some self-assembly processes allows for the creation of dynamic materials that can respond to external stimuli. The aldehyde group is particularly well-suited for dynamic covalent chemistry, enabling the formation of adaptable systems.

Advanced Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

For this compound, AI and ML could accelerate research and development in several ways:

Retrosynthesis and Route Prediction: AI-driven tools can propose novel and efficient synthetic pathways to this compound and its derivatives engineering.org.cn. By learning from the vast body of published chemical reactions, these models can identify non-intuitive disconnections and suggest starting materials, overcoming human biases engineering.org.cnrsc.org.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and selectivity, reducing the time and cost of experimental development nih.gov. Models like LightGBM have already shown high accuracy in predicting the physical properties of thiophene derivatives, which is a step towards predicting reactivity researchgate.net.

Prediction of Novel Reactivity: ML models can help predict the substrate scope of a new reaction or forecast the products of unknown transformations nih.govrsc.org. By applying these predictive models to this compound, researchers could identify promising new reactions before ever stepping into the lab. The success of these predictions, however, is highly dependent on the quality and diversity of the training data used cas.org.

Q & A

Q. What are the common synthetic routes for 3-Thiopheneacetaldehyde, and how are they optimized for purity and yield?

this compound is typically synthesized via Friedel-Crafts acylation of thiophene derivatives or oxidation of 3-thiophenemethanol. Optimization involves controlling reaction conditions (e.g., temperature, catalyst selection, and solvent polarity). For example, using anhydrous AlCl₃ as a catalyst in dichloromethane at 0–5°C minimizes side reactions like polymerization . Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%). Yield improvements (60–75%) are achieved by inert atmosphere protocols to prevent oxidation .

Q. What analytical techniques are most reliable for characterizing this compound, and how are they validated?

- GC-MS : Validates molecular weight (126.18 g/mol) and fragmentation patterns. Retention indices are cross-referenced with NIST databases .

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 9.8–10.2 ppm and thiophene ring protons at δ 7.2–7.5 ppm. Deuterated chloroform (CDCl₃) is preferred for solubility and minimal shifting .

- FT-IR : Confirms carbonyl (C=O) stretch at 1700–1720 cm⁻¹ and thiophene ring vibrations at 3100–3050 cm⁻¹. Validation requires triplicate measurements and comparison with literature spectra .

Q. How can researchers efficiently locate peer-reviewed data on this compound’s reactivity in literature databases?

Use structured queries in SciFinder or Reaxys with CAS Registry Number (N/A for this compound; substitute IUPAC name: thiophen-3-ylacetaldehyde). Filter results by "synthesis" or "spectral data" and prioritize journals like J. Org. Chem. or Tetrahedron Letters. For ambiguous nomenclature, cross-validate via spectral data (e.g., NIST Chemistry WebBook entries) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence the regioselectivity of this compound in Diels-Alder reactions?

Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde group, favoring endo selectivity with electron-deficient dienophiles. Lewis acids like BF₃·Et₂O increase reaction rates but may shift selectivity due to competing coordination with the thiophene sulfur. Kinetic studies (monitored via in-situ IR) show a 15–20% yield increase in DMF vs. THF, with endo:exo ratios shifting from 3:1 to 5:1 . Contradictions in reported ratios (e.g., 3:1 vs. 4:1 in similar conditions) may arise from trace moisture affecting catalyst activity .

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., boiling point, solubility) of this compound?

Discrepancies in boiling points (e.g., 85–90°C at 10 mmHg vs. 92–95°C) often stem from impurities or calibration errors in distillation setups. Differential scanning calorimetry (DSC) under controlled pressure provides accurate ∆Hvap values. For solubility, use shake-flask methods with HPLC quantification, noting temperature (±0.1°C control) and solvent lot variability. Cross-lab validation via interlaboratory studies is critical .

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel reaction systems, and what are its limitations?

DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic attack sites on the thiophene ring (C2 vs. C5 positions). However, solvent effects are poorly modeled, leading to deviations in kinetic simulations. Hybrid QM/MM approaches improve accuracy for solvated systems but require high computational resources. Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended .

Q. What safety protocols are critical when handling this compound due to its volatility and reactivity?

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit airborne exposure (TLV: 5 ppm).

- Storage : Stabilize with 0.1% hydroquinone in amber glass under nitrogen to inhibit peroxide formation.